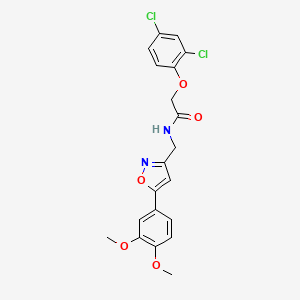

2-(2,4-dichlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Description

This compound is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy moiety linked to an acetamide core, which is further substituted with a 5-(3,4-dimethoxyphenyl)isoxazol-3-ylmethyl group. The isoxazole ring, substituted with dimethoxyphenyl, introduces steric and electronic effects that may modulate bioavailability and target specificity.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O5/c1-26-17-5-3-12(7-19(17)27-2)18-9-14(24-29-18)10-23-20(25)11-28-16-6-4-13(21)8-15(16)22/h3-9H,10-11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUFAGBDNKAMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved through the chlorination of phenoxyacetic acid.

Formation of the isoxazole ring: The isoxazole ring can be synthesized by reacting 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound.

Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the isoxazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dichlorophenoxy-Containing Acetamides

2-(2,4-Dichlorophenoxy)-N-(2-(p-Tolylthio)Ethyl)Acetamide (RN1)

- Structure: Shares the dichlorophenoxy-acetamide backbone but substitutes the isoxazole-methyl group with a p-tolylthioethyl chain.

- Activity : RN1 exhibits growth-regulatory activity, likely due to its thioether group enhancing membrane permeability compared to the target compound’s isoxazole .

- Key Difference : The sulfur atom in RN1 may confer different metabolic stability or redox properties compared to the oxygen-rich isoxazole in the target compound.

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

- Structure: Replaces the dichlorophenoxy group with a dichlorophenyl ring and substitutes the isoxazole with a thiazole.

- Activity: Thiazole-containing acetamides are noted for antimicrobial and coordination chemistry applications, whereas dichlorophenoxy derivatives are typically herbicidal .

- Key Difference: The absence of a phenoxy linker reduces structural similarity to auxin mimics, shifting the biological role.

Isoxazole-Substituted Acetamides

2-(4-Isopropyl-3-Methylphenoxy)-N-{4-[(5-Methylisoxazol-3-yl)Sulfamoyl]Phenyl}Acetamide

- Structure : Features a sulfamoylphenyl group and a 5-methylisoxazole substituent.

- Activity: Sulfamoyl groups enhance solubility and may target enzymes like carbonic anhydrases, diverging from the dichlorophenoxy group’s herbicidal action .

- Key Difference : The sulfamoyl moiety introduces hydrogen-bonding capacity absent in the target compound.

N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}-2-[2-(Propan-2-yl)Phenoxy]Acetamide

Chloroacetamide Herbicides

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

- Structure : Contains a chloroacetamide core with diethylphenyl and methoxymethyl substituents.

- Activity : Inhibits fatty acid elongation in plants, a mechanism distinct from auxin-like activity .

- Key Difference : The methoxymethyl group in alachlor enhances soil persistence, whereas the target compound’s isoxazole may degrade faster.

Physicochemical and Structural Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,4-dichlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide?

- Methodology : Multi-step synthesis typically involves (i) cyclization of β-keto esters with hydroxylamine to form the isoxazole core, (ii) coupling the dichlorophenoxyacetamide moiety via nucleophilic substitution or amidation. Key conditions include anhydrous solvents (DMF, toluene), catalysts (K₂CO₃), and controlled temperatures (0–80°C). TLC monitoring (e.g., hexane:ethyl acetate 7:3) ensures reaction completion .

- Data : Yields range from 45–75% depending on purity of intermediates. Side products (e.g., hydroxylated derivatives) may form if oxidation conditions are suboptimal .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

- IR Spectroscopy : Confirm amide C=O (~1667 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) .

- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.9–8.1 ppm), and acetamide NH (δ 9.8 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 430.2 [M+1]) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy) across structurally analogous acetamides?

- Approach :

- Comparative SAR Studies : Systematically vary substituents (e.g., dichlorophenoxy vs. methoxyphenoxy) and test in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity; MTT assay for cytotoxicity) .

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., TNF-α, Bcl-2) .

- Case Study : Analogues with 3,4-dimethoxy groups show enhanced anti-inflammatory activity (IC₅₀ = 12 μM) compared to 4-chloro derivatives (IC₅₀ = 28 μM), likely due to improved hydrogen bonding with COX-2 .

Q. What experimental strategies mitigate byproduct formation during the synthesis of isoxazole-acetamide hybrids?

- Optimization Tactics :

- Stepwise Purification : Column chromatography after each synthetic step to isolate intermediates (e.g., isoxazole ring pre-formation) .

- Catalyst Screening : Use of DMAP or Pd/C to enhance coupling efficiency and reduce unreacted starting materials .

- Data : Impurity profiles (HPLC) show <5% side products when reactions are conducted under nitrogen vs. 15–20% in aerobic conditions .

Q. How does the compound’s crystal structure influence its pharmacological activity?

- Structural Insights :

- XRD Analysis : Reveals planar amide groups and intermolecular N–H···O hydrogen bonds (R₂²(10) motifs), which enhance stability and membrane permeability .

- Conformational Flexibility : Dihedral angles between dichlorophenyl and isoxazole rings (54–77°) impact steric interactions with biological targets .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity (IC₅₀ > 50 μM) while others indicate potent activity (IC₅₀ < 10 μM) for similar compounds?

- Root Causes :

- Cell Line Variability : Sensitivity differences (e.g., HeLa vs. MCF-7 cells) .

- Solubility Factors : Poor aqueous solubility may artificially reduce efficacy in vitro. Use of DMSO carriers (>0.1% v/v) can induce cytotoxicity .

- Resolution : Standardize assays using 3D tumor spheroids or primary cells, and employ solubilizing agents (e.g., cyclodextrins) .

Methodological Recommendations

- In Silico Tools : Use SwissADME for pharmacokinetic predictions (e.g., logP = 3.2, indicating moderate blood-brain barrier penetration) .

- In Vivo Models : For toxicity studies, prioritize Wistar albino mice with dose escalation (10–100 mg/kg) and monitor liver enzymes (ALT/AST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.